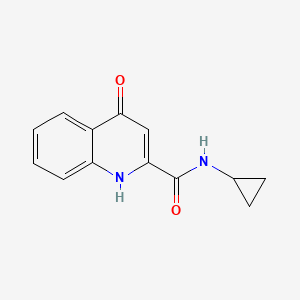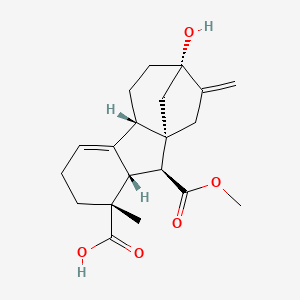
Ketoprofen Sorbitol Monoester {Mixture of Diasteromers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketoprofen Sorbitol Monoester (Mixture of Diastereomers) is a compound formed by the esterification of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), with sorbitol, a sugar alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen Sorbitol Monoester involves the esterification of ketoprofen with sorbitol. This reaction can be catalyzed by enzymes such as porcine pancreas lipase in a biphasic system of hexane and water . The reaction conditions typically include a temperature of around 150°C and a reaction time of 90 minutes .
Industrial Production Methods
Industrial production of sorbitol esters, including Ketoprofen Sorbitol Monoester, often involves etherification followed by esterification. This method is preferred due to its mild reaction conditions and fewer impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ketoprofen Sorbitol Monoester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ketoprofen Sorbitol Monoester can lead to the formation of ketones or carboxylic acids.
Applications De Recherche Scientifique
Ketoprofen Sorbitol Monoester has several scientific research applications:
Chemistry: It is used in the study of esterification reactions and the development of new synthetic methods.
Biology: It is used in the study of enzyme-catalyzed reactions and the development of new biocatalysts.
Medicine: It is used in the development of new drug delivery systems and the study of drug metabolism.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Ketoprofen Sorbitol Monoester involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The molecular targets of this compound include COX-1 and COX-2 enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C44H52O16 |
|---|---|
Poids moléculaire |
836.9 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-benzoylphenyl)propanoate;[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/2C22H26O8/c2*1-13(22(29)30-12-18(25)21(28)20(27)17(24)11-23)15-8-5-9-16(10-15)19(26)14-6-3-2-4-7-14/h2*2-10,13,17-18,20-21,23-25,27-28H,11-12H2,1H3/t13?,17-,18+,20+,21+;13?,17-,18-,20-,21-/m01/s1 |
Clé InChI |
NUEBBPMXERWLTG-LYZAYGBWSA-N |
SMILES isomérique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(C(C(C(CO)O)O)O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)

![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)
![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)

![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)
